molecular formula C9H8N2O6 B4289248 methyl 5-methyl-2,4-dinitrobenzoate CAS No. 52090-25-2

methyl 5-methyl-2,4-dinitrobenzoate

Cat. No. B4289248
CAS RN: 52090-25-2
M. Wt: 240.17 g/mol
InChI Key: ODNYLVYXOHNFOS-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,4-dinitrobenzoate is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is highly soluble in organic solvents. This compound is used in various fields of research, such as organic synthesis, analytical chemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,4-dinitrobenzoate is not fully understood. However, it is believed to act as a nitric oxide donor, which can activate the soluble guanylate cyclase enzyme. This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which can induce vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects
Methyl 5-methyl-2,4-dinitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and vasodilatory effects. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-methyl-2,4-dinitrobenzoate in lab experiments is its high purity and stability. It is also highly soluble in organic solvents, which makes it easy to handle and use in various reactions. However, one limitation of using this compound is its potential toxicity. It is important to handle it with care and to use appropriate safety measures when working with it.

Future Directions

There are several future directions for the use of methyl 5-methyl-2,4-dinitrobenzoate in scientific research. One potential direction is the development of new drugs based on its nitric oxide donor properties. Another direction is the investigation of its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, its antioxidant properties could be explored for the development of new therapies for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, methyl 5-methyl-2,4-dinitrobenzoate is a valuable compound in scientific research, with various applications in organic synthesis, analytical chemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to explore its use in various fields of scientific research.

Scientific Research Applications

Methyl 5-methyl-2,4-dinitrobenzoate is used in various fields of scientific research. In organic synthesis, it is used as a reagent for the preparation of various compounds, such as esters, amides, and nitriles. It is also used as a starting material for the synthesis of other compounds, such as 5-methyl-2,4-dinitroaniline. In analytical chemistry, it is used as a standard for the calibration of HPLC and GC instruments. In pharmacology, it is used as a reference compound for the development of new drugs.

properties

IUPAC Name

methyl 5-methyl-2,4-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-5-3-6(9(12)17-2)8(11(15)16)4-7(5)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYLVYXOHNFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294948
Record name Methyl 5-methyl-2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52090-25-2
Record name Methyl 5-methyl-2,4-dinitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52090-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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